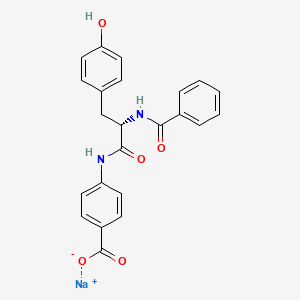

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt

Overview

Description

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt is a useful research compound. Its molecular formula is C23H19N2NaO5 and its molecular weight is 426.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Coordination Compounds

Studies have explored the synthesis of related chemical compounds and their potential applications. For instance, Taylor et al. (1996) detailed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate through a complex process involving carbonation and reduction steps, yielding a compound with specific radioactivity suitable for further biochemical applications (Taylor et al., 1996). Another study by Centore and Tuzi (2001) described the crystal structures of sodium coordination compounds with organic chromophores, showcasing the coordination chemistry around sodium ions, which is relevant for understanding the behavior of similar sodium-containing compounds (Centore & Tuzi, 2001).

Biological and Medicinal Applications

Research into the biological and medicinal implications of similar compounds has been conducted. Sodium benzoate, for example, has been studied for its potential in treating various conditions due to its properties as a D-amino acid oxidase inhibitor. Lane et al. (2013) reported that sodium benzoate significantly improved symptoms and neurocognition in patients with chronic schizophrenia, highlighting the promise of D-amino acid oxidase inhibition as a novel approach for drug development in schizophrenia (Lane et al., 2013).

Environmental and Toxicological Research

The environmental impact and toxicological profiles of benzoyl-containing compounds have also been investigated. For example, the effect of sodium benzoate on aquatic organisms has been studied, providing insights into the environmental risk assessment of such compounds (Vijayakumar et al., 2020).

Mechanism of Action

Target of Action

Bentiromide sodium primarily targets the serine protease chymotrypsin . Chymotrypsin is an enzyme secreted by the pancreas and plays a crucial role in the digestion of proteins in the small intestine.

Mode of Action

Bentiromide is a peptide that is broken down in the pancreas by chymotrypsin . The breakdown of bentiromide by chymotrypsin results in the production of p-aminobenzoic acid (PABA) . The interaction of bentiromide with chymotrypsin and the subsequent production of PABA is a key aspect of its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by bentiromide involves the digestion of proteins in the small intestine. Chymotrypsin, the target of bentiromide, is a key enzyme in this pathway. By measuring the amount of PABA and its metabolites excreted in the urine, it is possible to assess the chymotrypsin-secreting activity of the pancreas .

Pharmacokinetics

Enzymatic activity capable of hydrolyzing bentiromide has also been found in the normal small intestine .

Result of Action

The result of bentiromide’s action is the production of PABA, which is excreted in the urine . The amount of PABA and its metabolites excreted in the urine is used as a quantitative measure of the chymotrypsin-secreting activity of the pancreas . This allows for the evaluation of pancreatic exocrine function and the monitoring of the adequacy of supplemental pancreatic therapy .

Biochemical Analysis

Biochemical Properties

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including proteases and kinases, by forming stable complexes. These interactions often result in the inhibition or activation of the enzymes, thereby modulating biochemical pathways. For instance, the compound can inhibit serine proteases, which are crucial for protein degradation and signal transduction . Additionally, it binds to receptor proteins on cell membranes, influencing cellular responses to external stimuli.

Cellular Effects

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . The compound also impacts gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing cellular resistance to oxidative stress.

Molecular Mechanism

The molecular mechanism of action of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate involves several key steps. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound inhibits the activity of certain kinases by blocking their active sites, preventing substrate phosphorylation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes. These changes can influence the overall impact of the compound on cellular function.

Dosage Effects in Animal Models

The effects of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved cellular function . At high doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.

Metabolic Pathways

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and antioxidants. These changes can influence cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, modulating its availability and activity within the cell.

Subcellular Localization

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. For example, phosphorylation of the compound can enhance its nuclear localization, allowing it to interact with nuclear proteins and modulate gene expression.

Properties

IUPAC Name |

sodium;4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJYVLSWQWPKPQ-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046476 | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41748-47-4 | |

| Record name | Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041748474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (S)-4-[[2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.